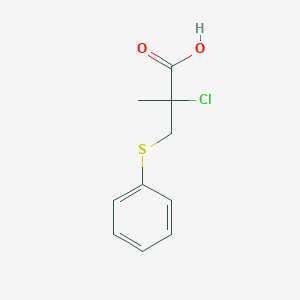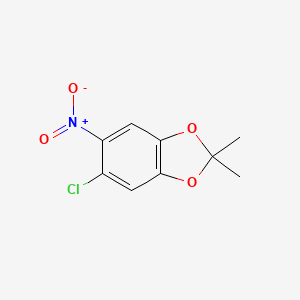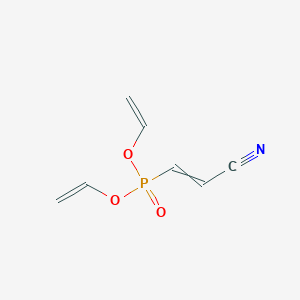
2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane is a fluorinated organic compound characterized by the presence of both iodine and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane typically involves the fluorination of precursor compounds followed by iodination. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced fluorination techniques and iodine sources is essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential in drug development and diagnostic imaging.
Industry: Utilized in the production of specialized materials and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence various biochemical pathways and molecular processes, making it a valuable tool in research and industrial applications.
Comparison with Similar Compounds
- 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
- 1,1,1,2,2,3,3-Heptafluoro-3-(trifluorovinyl)oxypropane
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Uniqueness: 2,2,3,3,5,5,6-Heptafluoro-6-iodo-1,4-dioxane is unique due to its specific combination of fluorine and iodine atoms, which imparts distinct chemical properties. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
CAS No. |
61448-93-9 |
|---|---|
Molecular Formula |
C4F7IO2 |
Molecular Weight |
339.93 g/mol |
IUPAC Name |
2,2,3,3,5,5,6-heptafluoro-6-iodo-1,4-dioxane |
InChI |
InChI=1S/C4F7IO2/c5-1(6)2(7,8)14-4(11,12)3(9,10)13-1 |
InChI Key |
HGNSHVWSDFOJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(C(O1)(F)F)(F)I)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate](/img/structure/B14569645.png)





![Methyl 2-[5-(acetyloxy)-2-hydroxybenzamido]benzoate](/img/structure/B14569692.png)



![2-Phenyl-4-{2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl}-2H-1,2,3-triazole](/img/structure/B14569709.png)

![[{2-[Methyl(nitro)amino]ethyl}(nitro)amino]acetic acid](/img/structure/B14569735.png)

